molecular formula C19H17FN2O4 B15073950 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B15073950
M. Wt: 356.3 g/mol
InChI Key: DQFXWNIWPSXMTC-UHFFFAOYSA-N
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Description

9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a molecular formula of C19H17FN2O4 and a molecular weight of 356.35 g/mol . This compound features a unique structure that includes a furan ring, a quinoline core, and various functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar compounds to 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide include:

Properties

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

7-fluoro-N-(furan-2-ylmethyl)-4-hydroxy-12-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H17FN2O4/c1-10-4-5-11-7-12(20)8-14-16(11)22(10)19(25)15(17(14)23)18(24)21-9-13-3-2-6-26-13/h2-3,6-8,10,23H,4-5,9H2,1H3,(H,21,24)

InChI Key

DQFXWNIWPSXMTC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4=CC=CO4

Origin of Product

United States

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